molecular formula C8H10O5 B14329218 Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate CAS No. 110977-73-6

Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate

Cat. No.: B14329218
CAS No.: 110977-73-6
M. Wt: 186.16 g/mol
InChI Key: SVKSISGGOZGFBW-UHFFFAOYSA-N
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Description

Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O4 It is a derivative of oxolane and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process. Common industrial methods include the use of fixed-bed reactors and distillation techniques for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with widespread use as a solvent.

    Methyl butyrate: Known for its fruity odor and use in flavorings.

    Ethyl propionate: Used in the production of fragrances and as a solvent.

Properties

CAS No.

110977-73-6

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-oxooxolan-3-ylidene)acetate

InChI

InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h9H,2-4H2,1H3

InChI Key

SVKSISGGOZGFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCOC1=O)O

Origin of Product

United States

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